molecular formula C22H27N3O3S B606566 CD38 inhibitor 1 CAS No. 1700637-55-3

CD38 inhibitor 1

Katalognummer: B606566
CAS-Nummer: 1700637-55-3
Molekulargewicht: 413.5 g/mol
InChI-Schlüssel: VJQALSOBHVEJQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Target of Action

CD38 Inhibitor 1 primarily targets the CD38 molecule , a multifunctional ecto-enzyme that metabolizes NAD+ and mediates nicotinamide dinucleotide (NAD+) and extracellular nucleotide homeostasis as well as intracellular calcium . CD38 is heavily expressed on malignant myeloma cells .

Mode of Action

This compound interacts with CD38 by binding to its active site, modulating its activity . This interaction prevents the conversion of extracellular NAD+ to ADP-ribose (ADPR) or cyclic ADPR (cADPR) in cancer cell lines and PBMCs . It also inhibits intracellular CD38 activity, elevating intracellular NAD+ levels .

Biochemical Pathways

CD38 plays a role in the regulation of immune cell differentiation, maturation, activation, and immune tolerance . It is involved in the regulation of migration, receptor-mediated adhesion by interaction with CD31 or hyaluronic acid, and signaling events . CD38 also has ectoenzymatic activity and is involved in the generation of nucleotide metabolites, which play a role in the control of intracellular calcium stores .

Pharmacokinetics

The pharmacokinetics of CD38 inhibitors, such as daratumumab, exhibit nonlinearity, as clearance decreases with higher doses and over time due to target-mediated effects . The approved dose of 16 mg/kg of daratumumab results in the saturation of 99% of the target at the end of weekly dosing in most patients, and high target saturation is maintained over time during the less frequent dosing schedule .

Result of Action

The inhibition of CD38 with this compound leads to changes in key metabolites playing an important role in immunomodulation . It prevents tumor growth and improves T cell fitness . It also has immunomodulatory effects via the elimination of CD38-positive immune suppressor cells, such as regulatory T cells (Tregs), regulatory B cells, and myeloid-derived suppressor cells .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, CD38 is upregulated on cancer cells upon immune checkpoint inhibitor (ICI) therapy, driving ICI resistance . Therefore, the efficacy of this compound can be influenced by the presence of other therapies and the tumor microenvironment .

Biochemische Analyse

Biochemical Properties

CD38 inhibitor 1 interacts with the CD38 molecule, which is expressed on the cell surface and in intracellular compartments such as the endoplasmic reticulum, nuclear membrane, and mitochondria . The inhibitor preferentially inhibits CD38 NADase activity .

Cellular Effects

This compound has been shown to influence cell function by modulating cell differentiation, cytokine release, migration, and apoptosis processes . It also impacts cell signaling pathways and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by inhibiting the enzymatic activity of CD38 . This results in increased NAD+ levels in cells, which can influence various cellular processes .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. The inhibitor has demonstrated stability and has shown long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At certain thresholds, the inhibitor can improve energy metabolism disorder and reduce proinflammatory cytokines .

Metabolic Pathways

This compound is involved in the NAD+ metabolic pathway . It interacts with the CD38 enzyme, influencing the availability of NAD+ in cells .

Transport and Distribution

This compound is distributed within cells where it interacts with the CD38 molecule .

Subcellular Localization

The subcellular localization of this compound is closely tied to the localization of the CD38 molecule. CD38 can be found on the cell surface and in intracellular compartments .

Vorbereitungsmethoden

The synthesis of TC ADPRC 78c involves several steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The synthetic route typically includes:

    Step 1: Formation of the core structure through a series of condensation reactions.

    Step 2: Introduction of specific functional groups to enhance binding affinity to CD38.

    Step 3: Purification and crystallization to obtain the final product with high purity.

Industrial production methods involve scaling up these synthetic routes under controlled conditions to ensure consistency and quality. High-performance liquid chromatography (HPLC) is often used to monitor the purity and yield of the compound .

Analyse Chemischer Reaktionen

TC ADPRC 78c durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsstufen zu bilden.

    Reduktion: Es kann auch mit gängigen Reduktionsmitteln wie Natriumborhydrid reduziert werden.

    Substitution: Die Verbindung kann Substitutionsreaktionen unterliegen, bei denen funktionelle Gruppen durch andere ersetzt werden, um ihre Aktivität zu verändern.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

TC ADPRC 78c hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

    Chemie: Wird als Werkzeug verwendet, um die enzymatische Aktivität von CD38 und seine Rolle im NAD+-Stoffwechsel zu untersuchen.

    Biologie: Hilft beim Verständnis der zellulären Mechanismen, die an NAD+ beteiligt sind, und deren Auswirkungen auf zelluläre Funktionen.

    Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von altersbedingten Stoffwechselstörungen, Herz-Kreislauf-Erkrankungen und bestimmten Krebsarten untersucht.

    Industrie: Wird bei der Entwicklung neuer Therapeutika eingesetzt, die auf CD38 abzielen.

5. Wirkmechanismus

Der Wirkmechanismus von TC ADPRC 78c umfasst die Hemmung von CD38, einem Enzym, das den Abbau von NAD+ zu Nicotinamid und Adenosin-Diphosphat-Ribose katalysiert. Durch die Hemmung von CD38 erhöht TC ADPRC 78c den NAD+-Spiegel in Geweben, was wiederum den zellulären Energiestoffwechsel verbessert und den altersbedingten Stoffwechselrückgang reduziert. Die Verbindung bindet spezifisch an die aktive Stelle von CD38 und verhindert so seine enzymatische Aktivität .

Vergleich Mit ähnlichen Verbindungen

TC ADPRC 78c ist im Vergleich zu anderen CD38-Inhibitoren aufgrund seiner hohen Spezifität und Potenz einzigartig. Ähnliche Verbindungen umfassen:

    Thiazolochin(az)olin(on)-Derivate: Diese Verbindungen hemmen ebenfalls CD38, können aber unterschiedliche Bindungsaffinitäten und Spezifitäten aufweisen.

    Nicotinamid-Analoga: Diese Verbindungen erhöhen den NAD+-Spiegel über verschiedene Mechanismen, zielen aber möglicherweise nicht spezifisch auf CD38 ab.

Die Einzigartigkeit von TC ADPRC 78c liegt in seiner Fähigkeit, CD38 selektiv mit hoher Potenz zu hemmen, was es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in therapeutischen Anwendungen macht .

Biologische Aktivität

CD38 inhibitor 1 is a novel compound designed to inhibit the activity of CD38, an enzyme that plays a critical role in the metabolism of nicotinamide adenine dinucleotide (NAD+). This compound has garnered attention for its potential therapeutic applications, particularly in conditions associated with mitochondrial dysfunction and metabolic disorders. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

CD38 is a NADase that degrades NAD+ into nicotinamide and ADP-ribose, thereby regulating cellular NAD+ levels. Elevated CD38 expression is linked to various pathological conditions, including metabolic dysfunction and aging. This compound exhibits high potency against CD38, with an IC50 value of 11 nM, indicating its effectiveness in inhibiting this enzyme while showing minimal activity against other targets .

Pharmacodynamics and Efficacy

In preclinical studies, this compound demonstrated significant effects on mitochondrial function and metabolic processes. Notably, in a Pus1 knockout mouse model of mitochondrial myopathy, treatment with this compound led to:

  • Increased NAD+ Levels : Enhanced NAD+ levels in muscle tissue were observed, which are crucial for energy metabolism.
  • Improved Endurance : A dose-dependent rescue of running endurance was noted, suggesting enhanced muscle function.
  • Gene Expression Modulation : RNA sequencing revealed that the compound positively influenced genes associated with mitochondrial biogenesis and muscle contraction .

Comparative Data on CD38 Inhibitors

CompoundIC50 (nM)Mechanism of ActionKey Findings
This compound11NADase inhibitionIncreases NAD+ levels, improves endurance
78cLow nMReversible uncompetitive inhibitionActivates pro-longevity factors

Mitochondrial Myopathy Model

In a specific study utilizing a Pus1 knockout mouse model, treatment with this compound resulted in:

  • Rescue of Endurance : Mice treated with the compound showed significant improvements in physical endurance compared to untreated controls.
  • Metabolic Changes : The treatment led to decreased lactate production, indicating improved metabolic efficiency .

Immune Modulation Studies

Research involving the combination of anti-CD38 therapies has shown that modulation of CD38 can influence immune responses. For instance, studies combining anti-CD38 antibodies with PD-1 inhibitors demonstrated manageable safety profiles and reductions in CD38+ immune cells within the tumor microenvironment (TME), although significant antitumor activity was not consistently observed .

Research Findings

Recent investigations have highlighted several important aspects of this compound's biological activity:

  • NAD+ Homeostasis : By inhibiting CD38, the compound helps maintain higher levels of NAD+, which is vital for various cellular processes including energy metabolism and DNA repair.
  • Inflammation Control : Studies suggest that compounds targeting CD38 may also play a role in modulating inflammation via their effects on NAD+ metabolism .
  • Potential Applications : Given its mechanism and effects on cellular metabolism, this compound shows promise for treating age-related metabolic disorders and conditions characterized by mitochondrial dysfunction.

Eigenschaften

IUPAC Name

4-[[4-(2-methoxyethoxy)cyclohexyl]amino]-1-methyl-6-(1,3-thiazol-5-yl)quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S/c1-25-20-8-3-15(21-13-23-14-29-21)11-18(20)19(12-22(25)26)24-16-4-6-17(7-5-16)28-10-9-27-2/h3,8,11-14,16-17,24H,4-7,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQALSOBHVEJQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C3=CN=CS3)C(=CC1=O)NC4CCC(CC4)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601336660
Record name CD38-IN-78c
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601336660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1700637-55-3
Record name CD38-IN-78c
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601336660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.